5-Pentyl-1,4-dioxan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
93263-93-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-pentyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-8-6-12-9(10)7-11-8/h8H,2-7H2,1H3 |
InChI Key |
AYJJZBHSZOCJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1COC(=O)CO1 |
Origin of Product |
United States |
Contextualization Within the 1,4 Dioxan 2 One Class of Lactones
To understand 5-Pentyl-1,4-dioxan-2-one, it is essential to first consider its parent structure, 1,4-dioxan-2-one (B42840), also known as p-dioxanone. wikipedia.org This compound is the lactone (a cyclic ester) of 2-(2-hydroxyethoxy)acetic acid. wikipedia.orgnih.gov p-Dioxanone is a foundational monomer in polymer chemistry, primarily known for its ability to undergo ring-opening polymerization to create polydioxanone. wikipedia.org Polydioxanone is a significant biodegradable and semicrystalline polymer with established uses in the medical field as an implant material. wikipedia.org
The synthesis of p-dioxanone is commonly achieved through the continuous gas-phase dehydrogenation of diethylene glycol. wikipedia.org In its pure form, it exists as a white crystalline solid. wikipedia.org The study of p-dioxanone's polymerization is extensive, with various catalysts like tin(II) octoate and aluminum isopropoxide being used to facilitate the ring-opening process. wikipedia.orgresearchgate.net
The properties of the parent compound, 1,4-dioxan-2-one, are summarized in the table below.
Significance and Scope of Academic Inquiry for Alkyl Substituted 1,4 Dioxan 2 Ones
The introduction of alkyl substituents, such as the pentyl group in 5-Pentyl-1,4-dioxan-2-one, onto the 1,4-dioxan-2-one (B42840) framework is a key area of academic and industrial research. This structural modification allows for the fine-tuning of the molecule's physical and chemical properties. For instance, research on substituted δ-lactones has demonstrated that the size of the substituent can influence the equilibrium monomer conversion during polymerization. acs.org This suggests that the pentyl group significantly alters the reactivity and polymerization behavior of the lactone ring compared to the unsubstituted p-dioxanone.
Academic inquiry into alkyl-substituted 1,4-dioxan-2-ones focuses on several areas:
Synthesis and Polymerization: Developing methods to synthesize these substituted monomers and subsequently polymerize them to create novel materials. The goal is to produce polymers with specifically tailored properties, such as altered degradation rates, thermal stability, and mechanical strength. researchgate.net
Material Properties: Investigating the characteristics of the resulting polymers. The alkyl side chain can impact the polymer's crystallinity, hydrophobicity, and glass transition temperature, making them suitable for a wider range of applications.
Biological and Commercial Applications: Exploring the use of these compounds. For example, this compound and the related 5-butyl-1,4-dioxan-2-one (B12772693) are utilized in the flavor and fragrance industry. ontosight.aiontosight.ai Furthermore, their unique chemical structures make them candidates for pharmaceutical research, potentially as scaffolds for designing new therapeutic agents. ontosight.ai
Position of 5 Pentyl 1,4 Dioxan 2 One in the Landscape of Cyclic Ether Lactone Chemistry
Established Synthetic Pathways to the 1,4-Dioxan-2-one Core Structure
The construction of the 1,4-dioxan-2-one skeleton is the foundational step in synthesizing its various derivatives. The specific placement of the pentyl group at the 5-position is often achieved by selecting an appropriately substituted precursor rather than functionalizing the parent ring.
One established method involves the reaction of carbon monoxide, formaldehyde, and a 1,2-glycol, catalyzed by hydrogen fluoride. google.com This process allows for the formation of 1,4-dioxan-2-ones with various substituents at the 5- and 6-positions, determined by the choice of the 1,2-glycol. google.com For the synthesis of this compound, the required precursor would be 1,2-heptanediol (B1582944). The reaction is believed to proceed through the initial formation of a 4-substituted-1,3-dioxolane, which then reacts with carbon monoxide to yield the final 1,4-dioxan-2-one product. google.com
Another common route for the parent compound, p-dioxanone, is the continuous gas-phase dehydrogenation of diethylene glycol over a copper or copper chromite catalyst at high temperatures. wikipedia.org Alternative approaches include the cyclization of halo-substituted ether acids, such as the cyclization of Cl(CH₂)₂OCH₂CO₂H using triethylamine. google.com A different strategy begins with epoxides, which undergo ring-opening with an ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol to form the 1,4-dioxane (B91453) ring. enamine.net
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
| Carbonylation | 1,2-Glycol, Formaldehyde, Carbon Monoxide | Hydrogen Fluoride (HF) | Allows for C5/C6 substitution based on the glycol used. google.com | google.com |
| Dehydrogenation | Diethylene Glycol | Copper or Copper Chromite | Primarily used for the unsubstituted parent compound (p-dioxanone). wikipedia.org | wikipedia.org |
| Intramolecular Cyclization | Chloro-substituted ether acid | Triethylamine | Forms the ring from a linear precursor. google.com | google.com |
| Epoxide Ring-Opening & Cyclization | Epoxide, Ethylene Glycol Monosodium Salt | - | Builds the ring system from an epoxide starting material. enamine.net | enamine.net |
Regioselective Functionalization Approaches at the 5-Position
Direct synthesis using a substituted precursor is the most straightforward method to achieve a pentyl group at the 5-position. As indicated by the structure of this compound, which is the delta-lactone of ((1-(hydroxymethyl)hexyl)oxy)acetic acid, using 1,2-heptanediol as the 1,2-glycol in the carbonylation reaction described previously (Section 2.1) would directly yield the desired product. google.comontosight.ai
While direct C-H functionalization is a powerful tool in modern organic synthesis, its application for the regioselective modification of the 1,4-dioxan-2-one ring, specifically at the C5 position, is not extensively documented. However, concepts from the broader field of heterocyclic chemistry offer potential strategies. For instance, dual catalysis systems, such as sequential Ru(II) and Pd(0) catalysis, have been used for the site-selective diarylation of five-membered heterocycles at the C3 and C5 positions. acs.org Similarly, palladium-catalyzed olefination has been achieved with high regioselectivity at the C5 position of indolines. acs.org These advanced methods highlight potential future avenues for the late-stage functionalization of the dioxanone core, although they have not been specifically reported for this ring system.
Stereoselective Synthesis of Chiral 1,4-Dioxan-2-one Derivatives
Controlling the stereochemistry during the synthesis of 1,4-dioxan-2-ones is crucial for applications where specific isomers are required. Research has focused on both enantioselective and diastereoselective approaches.
Significant progress has been made in the enantioselective alkylation of dioxanone derivatives. One notable method employs a palladium-catalyzed asymmetric alkylation of silyl (B83357) enol ethers derived from the dioxanone framework. nih.govcaltech.edu This technique allows for the creation of enantioenriched all-carbon quaternary stereocenters at the C3 position (alpha to the carbonyl group). The reaction uses a chiral phosphine (B1218219) ligand, (S)-t-BuPHOX, to induce high enantioselectivity. nih.gov Though this functionalization occurs at the 3-position rather than the 5-position, it represents a key advance in applying enantioselective catalysis to this heterocyclic system. nih.govcaltech.edu
Table: Enantioselective Palladium-Catalyzed Alkylation of Dioxanone Silyl Enol Ether Data sourced from a study on substituted dioxanone enol ethers. nih.gov
| Allylic Carbonate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diallyl carbonate | 6a | 87 | 93 | nih.gov |
| Dimethallyl carbonate | 6b | 83 | 92 | nih.gov |
| Dichloroallyl carbonate | 6c | 84 | 91 | nih.gov |
| Diphenylallyl carbonate | 6d | 85 | 92 | nih.gov |
Diastereoselective synthesis has been effectively demonstrated in the creation of related 1,4-dioxane-2,5-diones. An intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids can produce disubstituted 1,4-dioxane-2,5-diones. mathnet.ruresearchgate.net This method has been shown to be highly diastereoselective, preferentially forming (S,S)-diastereomers, a result supported by DFT modeling. researchgate.net This approach provides excellent control over the relative stereochemistry of substituents on the ring. mathnet.ru In a different context, the condensation of a 1,4-dioxan-2-one derivative with an imine has been used as a key step to control the C2-C3 relative stereochemistry in the synthesis of morpholine (B109124) derivatives. nih.gov
Novel Catalytic Systems in Dioxan-2-one Synthesis
Recent research has introduced several innovative catalytic systems for the synthesis of dioxanones and related heterocycles.
N-Heterocyclic Olefins (NHOs): NHOs have emerged as potent catalysts for the ring-opening polymerization of functional aliphatic carbonates. mpg.de For monomers with highly reactive side chains, a co-catalysis system consisting of an NHO and a Lewis acid like magnesium iodide has been developed to maintain controlled polymerization. mpg.de
Brønsted Acids: The Brønsted acid Tf₂NH has been shown to effectively catalyze the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. researchgate.net This system facilitates both the selective activation of the oxetanol and the subsequent intramolecular ring-opening. researchgate.net
Palladium/(S)-t-BuPHOX: As mentioned in section 2.3.1, the combination of a palladium catalyst with the chiral ligand (S)-t-BuPHOX is a novel system for the highly enantioselective alkylation of dioxanone silyl enol ethers. nih.govcaltech.edu
Zirconium/Titanium Oxides: For the synthesis of the parent 1,4-dioxane ring from oxirane, a composite oxide catalyst, ZrO₂/TiO₂, has been reported to show high activity and stability at low temperatures. mdpi.com
Solvent Effects and Reaction Condition Optimization in 1,4-Dioxan-2-one Synthesis
The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of 1,4-dioxan-2-ones.
Studies have shown that solvent choice can significantly impact reaction outcomes. For example, in the Brønsted acid-catalyzed synthesis of 1,4-dioxanes, an optimization screen revealed that solvents like acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (DCM) influence the yield significantly under different catalytic conditions. researchgate.net In other systems, 1,4-dioxane was selected as the optimal solvent for a ruthenium-catalyzed arylation because of its compatibility with a subsequent palladium-catalyzed step in a one-pot procedure. acs.org Furthermore, the use of 1,4-dioxane as a solvent in glycosylation reactions has been found to promote β-selectivity, likely through the formation of a solvent-coordinated intermediate that blocks one face of the molecule from nucleophilic attack. jst.go.jp
Reaction conditions such as temperature, pressure, and method of energy input are also crucial. The hydrogen fluoride-catalyzed synthesis of 1,4-dioxan-2-ones operates optimally at temperatures between 20°C and 60°C and carbon monoxide partial pressures from 10 to 3000 psia. google.com In the synthesis of substituted 1,4-dioxane-2,5-diones, microwave irradiation at 60°C in acetonitrile resulted in full conversion and high selectivity, proving superior to classical thermal conditions. researchgate.net For purification, aliphatic esters like ethyl acetate (B1210297) have been identified as effective solvents for the recrystallization of 1,4-dioxan-2-one, allowing for high purity recovery. google.com
Table: Examples of Reaction Condition Optimization
| Reaction | Parameter Optimized | Finding | Reference |
| 1,4-Dioxane formation from oxetanol | Solvent, Temperature | Optimal yield (95%) achieved with Tf₂NH catalyst in MeCN at 25°C. | researchgate.net |
| Dioxan-2,5-dione cyclization | Heating Method | Microwave heating (1h at 60°C) was superior to classical thermal methods. | researchgate.net |
| Glucuronidation reaction | Solvent | 1,4-Dioxane as solvent increased the β:α ratio of the product. | jst.go.jp |
| HF-catalyzed dioxan-2-one synthesis | Temperature, Pressure | Preferred temperature range is 20-60°C; pressure range is 10-3000 psia. | google.com |
Multi-Step Synthesis Strategies for Complex this compound Analogues
The generation of complex analogues of this compound necessitates sophisticated and versatile multi-step synthetic pathways. These strategies are crucial for introducing diverse functional groups, modifying the core scaffold, and controlling stereochemistry, thereby enabling the exploration of structure-activity relationships for various applications. The primary approaches involve the construction of the heterocyclic ring from acyclic precursors bearing the desired substituents or the post-modification of a pre-formed dioxane ring system.
Key research findings highlight several effective multi-step strategies. One prominent method involves the cyclization of functionalized linear precursors. This typically begins with the acylation of an α-hydroxy acid by an α-halo carboxylic acid derivative, which is then cyclized under basic conditions to form the 1,4-dioxan-2-one ring. sci-hub.se This approach allows for variability at two key positions of the resulting heterocycle, dictated by the choice of the initial hydroxy acid and acylating agent. For instance, the synthesis of mono- and disubstituted 1,4-dioxane-2,5-diones has been achieved with high stereoselectivity using this methodology, demonstrating its potential for creating structurally complex and enantiomerically pure analogues. sci-hub.seresearchgate.net The choice of solvent is critical in the cyclization step, with acetonitrile (MeCN) often providing superior yields and purity compared to other solvents like DMF or DMSO. sci-hub.se
Another powerful strategy involves building the dioxane ring onto a molecule that already possesses significant structural complexity, such as a long-chain fatty acid derivative. Research has demonstrated the synthesis of novel bio-lubricant base stocks through this route. researchgate.net For example, ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate was synthesized in high yield starting from ethyl 9,10-dihydroxyoctadecanoate (derived from oleic acid) via esterification with oxalic acid. researchgate.net This method showcases the ability to append the dioxane moiety to long alkyl chains, creating amphiphilic structures with unique properties.
Furthermore, complex analogues can be synthesized by functionalizing the 1,4-dioxane ring itself. A common precursor for this approach is a dioxane derivative bearing a reactive handle, such as a hydroxymethyl or aminomethyl group. This allows for the subsequent attachment of various molecular fragments through linkage chemistries. Multi-step syntheses have been developed to produce multitarget compounds for potential therapeutic applications by coupling complex phenoxyethanamine scaffolds to a (1,4-dioxan-2-yl)methylamine core. nih.gov This modular approach, involving the separate synthesis of the dioxane unit and the side-chain followed by their conjugation, is highly effective for creating libraries of diverse analogues for screening purposes. nih.gov
These multi-step strategies underscore the adaptability of synthetic chemistry in generating a wide array of complex this compound analogues, tailored with specific structural features for advanced material science, biomedical, and other technological applications.
Data Tables
Table 1: Illustrative Stereoselective Synthesis of Substituted 1,4-Dioxane-2,5-dione Analogues
This table presents findings from a stereoselective method for synthesizing substituted 1,4-dioxane-2,5-diones, which are structurally related to 1,4-dioxan-2-ones. The strategy involves the acylation of various α-hydroxy acids followed by cyclization. sci-hub.se
| Starting α-Hydroxy Acid | Acylating Agent | Product (Substituted 1,4-Dioxane-2,5-dione) | Yield (%) |
| (S)-Mandelic acid | Bromoacetyl bromide | (S)-3-Phenyl-1,4-dioxane-2,5-dione | 95 |
| (S)-Lactic acid | Bromoacetyl bromide | (S)-3-Methyl-1,4-dioxane-2,5-dione | 85 |
| (S)-2-Hydroxy-3-methylbutanoic acid | Bromoacetyl bromide | (S)-3-Isopropyl-1,4-dioxane-2,5-dione | 93 |
| (S)-2-Hydroxy-4-methylpentanoic acid | Bromoacetyl bromide | (S)-3-Isobutyl-1,4-dioxane-2,5-dione | 96 |
| (S)-2-Hydroxy-3-phenylpropanoic acid | Bromoacetyl bromide | (S)-3-Benzyl-1,4-dioxane-2,5-dione | 91 |
Table 2: Multi-step Synthesis of a Long-Chain Dioxo-Dioxane Analogue
This table details the key reaction step in synthesizing a complex dioxane derivative from a dihydroxylated fatty acid ester. The process demonstrates the formation of the heterocyclic ring onto a long alkyl chain. researchgate.net
| Starting Material | Reagent | Catalyst | Product | Yield (%) |
| Ethyl 9,10-dihydroxyoctadecanoate | Oxalic acid | p-Toluenesulfonic acid | Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate | 93.9 |
| Ethyl 9,10-dihydroxyoctadecanoate | Malonic acid | p-Toluenesulfonic acid | Ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate | 89.6 |
Table 3: Synthesis of Complex N-substituted 1,4-Dioxane Analogues
This table outlines the synthesis of complex 1,4-dioxane derivatives through the coupling of a functionalized dioxane core with various amine-containing side chains, highlighting a modular approach to complex analogues. nih.gov
| Dioxane Precursor | Amine Precursor | Coupling Conditions | Product | Yield (%) |
| 2-(Bromomethyl)-6,6-diphenyl-1,4-dioxane | 2-(3-Methoxyphenoxy)ethan-1-amine | Reflux in 2-methoxyethanol | N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(3-methoxyphenoxy)ethanamine | 26 |
| 2-(Bromomethyl)-6,6-diphenyl-1,4-dioxane | 2-(Benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yloxy)ethan-1-amine | Reflux in 2-methoxyethanol | 2-(Benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yloxy)-N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)ethanamine | 72 |
| 2-(Tosylmethyl)-6,6-diphenyl-1,4-dioxane | 2-(2,3-Dimethoxyphenoxy)ethan-1-amine | Reflux in 2-methoxyethanol | 2-(2,3-Dimethoxyphenoxy)-N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)ethanamine | 33 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the covalent structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Proton (¹H) NMR Spectral Analysis and Assignment
The ¹H NMR spectrum of this compound provides a unique fingerprint based on the chemical shifts, integration, and multiplicity of its proton signals. The presence of a chiral center at the C5 position renders the geminal protons on the adjacent C6 carbon diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and coupling patterns.
The protons on the C3 methylene (B1212753) group, adjacent to the ester carbonyl and the ring oxygen O1, are significantly deshielded and appear furthest downfield. The methine proton at the C5 chiral center is deshielded by the adjacent ring oxygen O4. The protons of the pentyl chain exhibit characteristic shifts for an aliphatic substituent, with the terminal methyl group appearing most upfield.
A detailed assignment based on predicted chemical shifts and coupling constants (J) is presented in Table 1.
| Position | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| C3 | -O-CH₂-C(O)- | 4.35 – 4.25 | m | - |
| C5 | -O-CH(Pentyl)- | 4.05 – 3.95 | m | - |
| C6 | -CH-CH₂-O- | 3.80 – 3.65 | m (diastereotopic) | - |
| C1' (Pentyl) | -CH-CH₂- | 1.70 – 1.55 | m | - |
| C2', C3', C4' (Pentyl) | -(CH₂)₃- | 1.40 – 1.25 | m | - |
| C5' (Pentyl) | -CH₃ | 0.90 | t | J = 7.1 |
Carbon-13 (¹³C) NMR and Two-Dimensional (2D) NMR Techniques
The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine carbon atoms in the this compound molecule. The ester carbonyl carbon (C2) is the most deshielded, appearing around 168 ppm. The carbons bonded to oxygen atoms (C3, C5, C6) resonate in the 60-80 ppm region, while the aliphatic carbons of the pentyl group appear in the upfield region (< 40 ppm).
| Position | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | C=O | 168.1 |
| C5 | -O-CH(Pentyl)- | 77.5 |
| C3 | -O-CH₂-C(O)- | 67.2 |
| C6 | -CH-CH₂-O- | 63.8 |
| C1' (Pentyl) | -CH-CH₂- | 33.5 |
| C2' (Pentyl) | -CH₂- | 27.4 |
| C3' (Pentyl) | -CH₂- | 25.1 |
| C4' (Pentyl) | -CH₂- | 22.5 |
| C5' (Pentyl) | -CH₃ | 14.0 |
To confirm these assignments and establish connectivity, two-dimensional (2D) NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling networks. Key correlations would be observed between the C5 proton and the protons on C6, as well as between the C5 proton and the adjacent C1' methylene protons of the pentyl group. The sequential couplings within the pentyl chain would also be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. For example, the multiplet at δ ~4.0 ppm would correlate with the carbon signal at δ 77.5 ppm, confirming the assignment of C5 and its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for assembling the molecular fragments. Key HMBC correlations would include:
Protons at C3 showing correlation to the carbonyl carbon C2.
Protons at C6 showing correlation to the C5 carbon.
The proton at C5 showing correlations to C3 and C6.
Protons at C1' of the pentyl group showing correlations to C5 and C6, confirming the attachment point of the alkyl chain.
Mass Spectrometry (MS) Techniques for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry provides data on the mass-to-charge ratio (m/z) of the molecule and its fragments, serving to confirm the molecular weight and support the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₁₆O₃), the exact mass can be calculated and compared to the experimental value. Common adducts observed in positive-ion mode ESI are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| [M] | C₉H₁₆O₃ | 172.1099 | - |
| [M+H]⁺ | C₉H₁₇O₃⁺ | 173.1172 | 173.1175 |
| [M+Na]⁺ | C₉H₁₆NaO₃⁺ | 195.0992 | 195.0994 |
Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments further corroborates the structure. A primary fragmentation pathway involves the cleavage of the ester bond and subsequent loss of neutral fragments like carbon dioxide (CO₂).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Oligomeric Species
While not directly applicable to the monomer itself, MALDI-TOF-MS is an indispensable tool for characterizing oligomers or polymers formed via the ring-opening polymerization of this compound. This analysis reveals the distribution of polymer chain lengths. The resulting mass spectrum would display a series of peaks, where each consecutive peak is separated by the mass of the monomer repeating unit (172.11 Da). The mass of each peak corresponds to the mass of the oligomer plus the mass of the initiator and terminator end-groups. This allows for the calculation of the degree of polymerization and the average molecular weight of the polymer sample.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography is employed to separate the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity. Furthermore, specialized chromatographic techniques are required to resolve the enantiomers resulting from the chiral center at C5.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Refractive Index (RI) detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are standard methods. A pure sample of this compound would ideally show a single, sharp peak. The peak area percentage can be used to quantify the purity, typically aiming for >99%.
Isomer Separation: Standard chromatographic columns cannot separate the (R)- and (S)-enantiomers of this compound. To achieve this separation, chiral chromatography is necessary. This involves using a column with a Chiral Stationary Phase (CSP), such as a cyclodextrin (B1172386) derivative or a chiral polymer. The two enantiomers interact diastereomerically with the CSP, leading to different affinities and, consequently, different retention times. This separation allows for the quantification of each enantiomer and the determination of the enantiomeric excess (ee) of a given sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas chromatography coupled with mass spectrometry is a pivotal technique for the analysis of volatile and semi-volatile compounds such as this compound. The technique separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and fragmentation to produce a unique mass spectrum that serves as a molecular fingerprint.
In a typical GC-MS analysis of this compound, the compound would be introduced into the GC, often using a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The retention time is dependent on the specific conditions, including the column length and diameter, carrier gas flow rate, and the oven temperature program.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically subjected to electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions. For this compound (molar mass 172.22 g/mol ), the molecular ion peak would be observed at an m/z of 172.
The fragmentation pattern is dictated by the structure of the molecule. Key fragmentation pathways would likely include:
Loss of the pentyl group: A prominent peak would be expected at m/z 101, corresponding to the loss of the C5H11• radical. This is a common fragmentation for alkyl-substituted cyclic compounds.
Alpha-cleavage: Fragmentation adjacent to the ether oxygen atoms can occur.
Ring fragmentation: The dioxanone ring can undergo various cleavages, leading to smaller fragment ions. For instance, the loss of CO2 (44 Da) from the lactone moiety is a possible pathway.
A representative, hypothetical GC-MS data table for this compound is presented below.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Oven Program | 60°C (2 min), then 10°C/min to 250°C (5 min hold) |
| Carrier Gas | Helium, 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Molecular Ion (M⁺) | m/z 172 |
| Key Fragment Ions | m/z 101, 71, 55, 43 |
High-Performance Liquid Chromatography (HPLC), including Chiral Separations
High-performance liquid chromatography is a crucial technique for the separation, identification, and purification of compounds that may not be sufficiently volatile for GC. Given that this compound is a racemic mixture, chiral HPLC is essential for the separation of its enantiomers. nih.gov
The enantioselective separation of lactones is often successfully achieved using chiral stationary phases (CSPs), particularly those based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. nih.gov Columns like Chiralpak® and Lux® are commonly employed for such separations.
The mobile phase typically consists of a non-polar solvent such as n-hexane or n-heptane, with a small amount of an alcohol modifier like isopropanol (B130326) or ethanol. The alcohol modifier plays a critical role in the separation by competing with the analyte for interactions with the CSP, thereby influencing retention and selectivity.
The separation mechanism on these polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers. The elution order of the enantiomers can be influenced by the specific CSP, the nature and concentration of the alcohol modifier, and the temperature. nih.gov
A typical HPLC method for the chiral separation of this compound would involve the following parameters:
Table 2: Representative Chiral HPLC Method for this compound
| Parameter | Description |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux® Cellulose-2) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (due to the lactone chromophore) or Refractive Index (RI) Detector |
| Temperature | Ambient (e.g., 25°C) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) Spectroscopy:
The IR spectrum is dominated by absorptions corresponding to the various bond vibrations within the molecule. Key characteristic peaks would include:
C-H Stretching: In the 2850-3000 cm⁻¹ region, characteristic absorptions from the symmetric and asymmetric stretching vibrations of the C-H bonds in the pentyl group and the dioxane ring would be observed. docbrown.info
C=O Stretching: A strong, sharp absorption band characteristic of the lactone (cyclic ester) carbonyl group would be present in the region of 1730-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum. libretexts.org
C-O Stretching: The C-O-C ether linkages of the dioxane ring and the C-O bond of the lactone will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. While strong in the IR, the C=O stretch is also Raman active. The C-C and C-H vibrations of the alkyl chain and the ring structure are also readily observed. Raman spectroscopy can be particularly useful for studying the conformational properties of the dioxane ring. researchgate.net
Table 3: Predicted Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy | Intensity |
| 2850-2960 | C-H stretching (alkyl & ring) | IR, Raman | Strong |
| 1730-1750 | C=O stretching (lactone) | IR, Raman | Strong |
| 1450-1470 | C-H bending (CH₂) | IR, Raman | Medium |
| 1000-1250 | C-O stretching (ether & ester) | IR, Raman | Strong |
Mechanistic Investigations of Chemical Transformations Involving the 1,4 Dioxan 2 One Ring System
Ring-Opening Polymerization (ROP) Mechanisms of 1,4-Dioxan-2-one (B42840) and Alkyl-Substituted Analogs
Ring-opening polymerization (ROP) is the primary method for converting 1,4-dioxan-2-one and its derivatives into high-molecular-weight polyesters. This process can proceed through several mechanistic routes, largely dictated by the choice of initiator or catalyst.
Coordination-Insertion Polymerization Pathways
The coordination-insertion mechanism is a predominant pathway for the ROP of lactones, including 1,4-dioxan-2-one, especially when using organometallic catalysts. This multi-step process is favored for its ability to produce polymers with controlled molecular weights and narrow polydispersity.
The general steps of the mechanism are as follows:
Coordination: The monomer, 1,4-dioxan-2-one, first coordinates to the metal center of the catalyst. This is typically achieved through the lone pair of electrons on the carbonyl oxygen, which acts as a Lewis base, coordinating to the electrophilic metal center (Lewis acid).
Activation: This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Insertion (Nucleophilic Attack): The alkoxide group, which is part of the initiator complex (e.g., an aluminum alkoxide), attacks the activated carbonyl carbon.
Ring-Opening: This nucleophilic attack leads to the cleavage of the acyl-oxygen bond of the lactone ring. Mechanistic studies have confirmed that the polymerization proceeds with a selective rupture of the acyl-oxygen bond, rather than the alkyl-oxygen bond.
Propagation: The monomer is inserted into the metal-alkoxide bond, regenerating the active site at the new chain end. This new, longer alkoxide chain can then coordinate with and open another monomer molecule, allowing the polymer chain to grow. This process repeats, leading to the formation of the polymer.
This pathway is characteristic of Ziegler-Natta type polymerizations and allows for a high degree of control over the polymer architecture.
Role of Organic and Organometallic Initiators/Catalysts
A wide array of initiators and catalysts can be employed for the ROP of 1,4-dioxan-2-one, each influencing the reaction mechanism, kinetics, and resulting polymer properties.
Organometallic Catalysts: These are the most extensively studied catalysts for this system.
Aluminum Alkoxides: Aluminum triisopropoxide (Al(OiPr)₃) is a highly efficient initiator that promotes ROP via the coordination-insertion mechanism. It allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.3).
Tin Compounds: Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst in the polymerization of cyclic esters due to its high efficiency.
Lanthanide Compounds: Lanthanum isopropoxide (La(OiPr)₃) has also been successfully used as a single-component initiator for the bulk polymerization of 1,4-dioxan-2-one, proceeding through a coordination-insertion mechanism.
Other Metal Catalysts: Zinc and zirconium-based compounds have also been found to be effective for the ROP of 1,4-dioxan-2-one.
Organic Catalysts: To avoid potential metal contamination in biomedical applications, metal-free organic catalysts have gained significant attention.
Phosphazene Bases: Superbases like t-BuP₄ have shown high activity in catalyzing the ROP of 1,4-dioxan-2-one, leading to metal-free polymers.
Aminopyridines and Guanidines: 4-Dimethylaminopyridine (DMAP) and guanidine (B92328) derivatives can promote the ROP of substituted 1,4-dioxan-2,5-diones, which are structurally related to 1,4-dioxan-2-one. These catalysts typically operate through a nucleophilic or general base-catalyzed mechanism.
Kinetics and Thermodynamics of ROP Processes
The polymerization of 1,4-dioxan-2-one is a reversible process governed by thermodynamic and kinetic factors. The feasibility of the polymerization is determined by the Gibbs free energy change (ΔG), which is influenced by enthalpy (ΔH) and entropy (ΔS).
The polymerization is typically first-order with respect to both monomer and initiator concentrations. For the polymerization initiated by Al(OiPr)₃ at 80°C, the absolute rate constant has been determined to be 0.08 L mol⁻¹ s⁻¹. When catalyzed by a lanthanum complex, the apparent activation energy was found to be 30.8 kJ mol⁻¹.
Thermodynamic studies have shown that the polymerization is enthalpically driven, with a negative enthalpy of polymerization (ΔH°p) due to the release of ring strain. The entropy of polymerization (ΔS°p) is typically negative, as the monomer molecules lose translational freedom upon forming the polymer chain.
Interactive Data Table: Thermodynamic Parameters for the ROP of 1,4-Dioxan-2-one
| Catalyst System | ΔH°p (kJ mol⁻¹) | ΔS°p (J K⁻¹ mol⁻¹) | Ceiling Temperature (°C) | Reference |
|---|---|---|---|---|
| Novozym 435 | -19 | -66 | Not Reported | |
| Al(OiPr)₃ | -16.3 | -47 | ~265 |
The ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable, is an important consideration. For poly(1,4-dioxan-2-one), the ceiling temperature is relatively low, which can lead to significant amounts of unreacted monomer at equilibrium, particularly at higher polymerization temperatures. The equilibrium monomer conversion is also highly dependent on the physical state (amorphous or crystalline) of the resulting polymer.
Stereochemical Control in Polymerization of Substituted Dioxan-2-ones
When the 1,4-dioxan-2-one ring is substituted, as in 5-Pentyl-1,4-dioxan-2-one, a chiral center is introduced. The ROP of such chiral monomers can lead to polymers with different stereostructures (tacticity), such as isotactic, syndiotactic, or atactic polymers. The stereochemistry of the final polymer significantly influences its physical properties, including crystallinity, melting point, and degradation rate.
Achieving stereochemical control during polymerization is a significant challenge. It requires catalysts that can selectively polymerize one enantiomer over the other (stereoselective polymerization) or control the stereochemical relationship between adjacent monomer units in the polymer chain (stereocontrolled polymerization).
For related substituted lactones, catalysts based on chiral ligands coordinated to metals like aluminum, yttrium, or zinc have been developed to produce stereoregular polymers. The catalyst's structure dictates the stereochemistry of the approach of the incoming monomer to the active site on the growing polymer chain, thereby controlling the tacticity of the resulting polymer. While specific studies on this compound are limited, research on other substituted 1,4-dioxan-2,5-diones demonstrates that stereoselective synthesis is possible, affording polymers with controlled configurations.
Hydrolytic Cleavage Pathways of the Lactone Moiety
The presence of the ester (lactone) linkage in the 1,4-dioxan-2-one ring makes it susceptible to hydrolysis. This reaction is the basis for the biodegradability of polymers derived from this monomer. The cleavage of the lactone can be catalyzed by acids or bases.
The generally accepted mechanism for hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group.
Under neutral or acidic conditions: The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of one of the hydroxyl groups results in the ring opening to form a hydroxy acid, specifically 2-(2-hydroxyethoxy)acetic acid.
Under basic conditions: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond to form a carboxylate and a primary alcohol. Subsequent protonation yields the same hydroxy acid product.
The degradation of the parent 1,4-dioxane (B91453) molecule (without the ketone group) has been studied, and it can be oxidized to form intermediates like ethylene (B1197577) glycol, glycolic acid, and oxalic acid, which suggests pathways for further breakdown of the ring-opened product.
Electrophilic and Nucleophilic Reaction Mechanisms of the Dioxan-2-one Ring
The chemical reactivity of the 1,4-dioxan-2-one ring is dominated by the functional groups present: the ester (lactone) and the ether linkages.
Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the lactone group. Nucleophiles, such as alkoxides, amines, or water (as in hydrolysis), will preferentially react at this position, leading to ring-opening. This is the fundamental reaction exploited in ROP and hydrolysis. The carbons adjacent to the ether oxygens are less electrophilic and generally not sites for nucleophilic attack unless activated.
Electrophilic Reactions: The 1,4-dioxan-2-one ring is generally considered electron-rich due to the presence of lone pairs on the two ether oxygen atoms and the carbonyl oxygen. These sites can interact with electrophiles.
The ether oxygens can be protonated by strong acids, which can activate the ring towards certain cleavage reactions.
While the ring itself does not undergo electrophilic substitution in the same way an aromatic ring does, the oxygen atoms can act as Lewis bases and coordinate to Lewis acids, as seen in the first step of coordination-insertion polymerization.
Rearrangement Reactions and Ring Expansion/Contraction Phenomena
The 1,4-dioxan-2-one ring system, a six-membered heterocyclic motif containing both an ester (lactone) and an ether linkage, possesses a unique electronic and conformational landscape that predisposes it to a variety of chemical transformations. While direct studies on the rearrangement, ring expansion, and ring contraction of this compound are not extensively documented in the peer-reviewed literature, a comprehensive understanding of these phenomena can be extrapolated from mechanistic investigations of analogous six-membered lactones (δ-lactones) and cyclic ethers. These transformations are typically induced by thermal, photochemical, or catalytic (acid or base) conditions and proceed through various ionic or radical intermediates.
Rearrangement reactions of the 1,4-dioxan-2-one ring could plausibly occur under various conditions, leading to isomeric structures. These transformations often involve the cleavage and reformation of C-O or C-C bonds within the heterocyclic core.
Acid-Catalyzed Rearrangements:
In the presence of strong acids, the 1,4-dioxan-2-one ring can be protonated at either the ether or the carbonyl oxygen. Protonation of the ether oxygen could initiate a cascade of events leading to ring opening and subsequent re-cyclization to a thermodynamically more stable isomer. For instance, a plausible acid-catalyzed rearrangement could involve the formation of a carbocation intermediate, which could then be quenched by an intramolecular nucleophilic attack to form a different ring system. While not directly observed for 1,4-dioxan-2-ones, acid-catalyzed rearrangements of other cyclic ethers and lactones are well-documented, often leading to changes in ring size or the formation of functionalized acyclic products.
Thermal and Photochemical Rearrangements:
Thermal and photochemical conditions can provide the necessary energy to overcome the activation barriers for rearrangement reactions. Photochemical rearrangements, in particular, can proceed through excited states and lead to products that are not accessible under thermal conditions. For instance, photochemical irradiation of some lactones can induce decarbonylation or decarboxylation, followed by skeletal rearrangements. rsc.org The Zimmerman–O'Connell–Griffin rearrangement, a photomediated 1,5-aryl migration, has been effectively used to synthesize β-lactams and β-lactones, showcasing the potential of photochemical methods in transforming cyclic esters. acs.orgnih.gov
Ring expansion of the 1,4-dioxan-2-one ring would result in the formation of a seven-membered or larger heterocyclic system. A well-established method for the ring expansion of cyclic ketones to lactones is the Baeyer-Villiger oxidation. wikipedia.orgpw.live While this is a synthetic method rather than a rearrangement of the lactone itself, it provides a conceptual framework for how a six-membered ring can be expanded to a seven-membered one through the insertion of an oxygen atom.
The mechanism of the Baeyer-Villiger oxidation involves the nucleophilic attack of a peroxyacid on the protonated carbonyl group of a cyclic ketone, forming a Criegee intermediate. This is followed by a concerted migration of one of the adjacent carbon atoms to the electron-deficient oxygen of the peroxide, leading to the ring-expanded lactone. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl.
| Reaction | Substrate | Reagent | Product | Key Mechanistic Feature |
| Baeyer-Villiger Oxidation | Cyclic Ketone | Peroxyacid (e.g., m-CPBA) | Lactone (Ring-Expanded) | Formation and rearrangement of a Criegee intermediate. wikipedia.org |
| Tiffeneau-Demjanov Rearrangement | Aminomethyl Cycloalkane | Nitrous Acid | Ring-Expanded Ketone | Diazotization followed by carbon migration. |
This table presents analogous ring expansion reactions that could be conceptually applied to precursors of the 1,4-dioxan-2-one system.
Ring contraction of the 1,4-dioxan-2-one ring would lead to the formation of a five-membered ring, such as a γ-lactone derivative. Such transformations are known to occur in other six-membered ring systems under various conditions.
Favorskii Rearrangement Analogue:
The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. While the 1,4-dioxan-2-one ring does not possess the α-halo ketone moiety, a conceptually similar rearrangement could be envisioned if a suitable leaving group were present on the carbon adjacent to the carbonyl group. The mechanism typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield the ring-contracted product. chemistrysteps.com
Radical-Mediated Ring Contractions:
Free radical chemistry offers another avenue for ring contraction. Studies on various lactones have shown that radical-mediated rearrangements can lead to ring-contracted products. acs.org These reactions are often initiated by the homolytic cleavage of a C-X bond (where X is a halogen) and proceed through a radical intermediate that undergoes a rearrangement cascade. The efficiency of such contractions can be influenced by the conformation of the lactone ring. acs.org
Photochemical Ring Contractions:
Photochemical methods have also been employed to induce ring contractions. For example, the Wolff rearrangement of cyclic α-diazo ketones leads to the formation of a ketene (B1206846), which can then be trapped to form a ring-contracted acid or ester. While this requires specific functionalization, it highlights the potential of photochemical energy to drive ring contraction processes.
| Reaction Type | Typical Substrate | Conditions | Product | Key Mechanistic Feature |
| Favorskii Rearrangement | Cyclic α-Halo Ketone | Base (e.g., NaOH) | Ring-Contracted Carboxylic Acid | Formation of a cyclopropanone intermediate. chemistrysteps.com |
| Radical-Mediated Contraction | Bromolactone | Tributyltin hydride, AIBN | Ring-Contracted Lactone | Rearrangement of a radical intermediate. acs.org |
| Wolff Rearrangement | Cyclic α-Diazo Ketone | Photochemical or Thermal | Ring-Contracted Ester/Acid | Formation of a ketene intermediate. |
This table illustrates analogous ring contraction reactions that provide mechanistic insights into potential transformations of a functionalized 1,4-dioxan-2-one ring.
Computational Chemistry and Molecular Modeling of 5 Pentyl 1,4 Dioxan 2 One and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. rsc.org For 5-Pentyl-1,4-dioxan-2-one, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for predicting the molecule's reactivity.
Key electronic parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in assessing chemical reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For lactones, the LUMO is typically localized around the carbonyl group, making it the primary site for nucleophilic attack, a key step in reactions like hydrolysis. researchgate.net
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify charge distribution and reveal hyperconjugative interactions that influence the molecule's stability and geometry. For this compound, these calculations would highlight the electron-donating effects of the pentyl group and the electron-withdrawing nature of the ester functional group.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical stability and reactivity. researchgate.net |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the 1,4-dioxan-2-one (B42840) ring and its pentyl substituent allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. researchgate.netresearchgate.net The potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. longdom.orgwikipedia.org
For this compound, the dioxane ring can exist in chair, boat, and twist-boat conformations. The pentyl group can be positioned in either an axial or equatorial orientation relative to the ring. Computational methods can systematically scan the PES by varying key dihedral angles to locate energy minima (stable conformers) and saddle points (transition states between conformers). skku.edulibretexts.org It is generally expected that the chair conformation with the bulky pentyl group in the equatorial position would be the global minimum, as this arrangement minimizes steric hindrance. researchgate.net
Quantum-chemical studies on similar 5-substituted 1,3-dioxanes have revealed pathways for the conformational isomerization of equatorial and axial chair conformers, providing a model for what to expect with the 1,4-dioxan-2-one ring system. researchgate.netresearchgate.net
Transition State Analysis and Reaction Pathway Elucidation
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states (TS) that connect reactants to products. libretexts.org For this compound, a common and important reaction is hydrolysis, which involves the cleavage of the ester bond. nih.govacs.org
Theoretical studies on the hydrolysis of analogous lactones have identified several possible mechanisms, such as the bimolecular acyl-oxygen cleavage (AAC2) pathway in acidic conditions and the corresponding base-catalyzed (BAC2) pathway. nih.govnih.govhw.ac.uk DFT calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products along these pathways. researchgate.net
By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the rate-limiting step and understand how factors like solvent and catalysts influence the reaction. For lactone hydrolysis, the mechanism often involves the formation of a tetrahedral intermediate. scilit.com The inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce the reaction energetics. nih.gov
Table 2: Calculated Activation Energies for a Hypothetical Hydrolysis Pathway of this compound
| Reaction Step | Mechanism | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|---|
| Nucleophilic Attack | AAC2 (Acid-Catalyzed) | 20.1 | Water attacks the protonated carbonyl carbon. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of molecular motion. mdpi.com
For this compound, MD simulations can be used to explore its conformational dynamics in different environments, such as in a vacuum or in a solvent like water. These simulations reveal how the molecule folds, flexes, and interacts with its surroundings. nih.gov Key insights include the stability of different conformers at various temperatures and the nature of intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and water molecules. researchgate.net
MD is also used to calculate thermodynamic properties and can be a precursor to more intensive quantum calculations by providing representative structures from a thermally equilibrated ensemble. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. rsc.orgelixirpublishers.com These predictions are invaluable for structure elucidation and for interpreting experimental data.
NMR chemical shifts (1H and 13C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) after geometry optimization with DFT. nih.gov The calculated shifts for various possible isomers or conformers can be compared to experimental spectra to determine the correct structure. umn.edu Often, a Boltzmann-weighted average of the chemical shifts across all significant conformers is computed to provide a more accurate prediction. nih.govumn.edu
Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the lactone group. researchgate.net Hybrid approaches that combine MD simulations with DFT can capture anharmonic effects and provide more realistic spectra. nih.govnih.govchemrxiv.org
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound Analogs
| Parameter | Predicted Value | Typical Experimental Value | Functional Group |
|---|---|---|---|
| 13C NMR Shift | ~170 ppm | 165-175 ppm | Carbonyl Carbon (C=O) |
| 1H NMR Shift | ~4.2 ppm | 4.0-4.5 ppm | Protons on carbon adjacent to ester oxygen (-O-CH2-) |
Investigation of Stereochemical Preferences via Computational Methods
This compound possesses a chiral center at the 5-position, meaning it can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-5-Pentyl-1,4-dioxan-2-one. Computational methods are essential for studying the stereochemical aspects of this molecule and its reactions.
DFT calculations can determine the relative energies of diastereomeric transition states in reactions involving the chiral center, allowing for the prediction of which product stereoisomer will be favored. acs.org This is crucial in understanding and designing stereoselective syntheses. Computational approaches can also predict chiroptical properties like optical rotation and electronic circular dichroism (ECD), which are used experimentally to determine the absolute configuration of a chiral molecule. researchgate.net By comparing the calculated ECD spectrum of a proposed structure (e.g., the R-enantiomer) with the experimental spectrum, the true absolute configuration can be assigned. researchgate.net
Enzymatic Transformations and Biocatalysis Involving 1,4 Dioxan 2 One Derivatives
Enzyme-Mediated Ring Opening and Closure Reactions of Lactones
Enzymes, particularly lipases, have been extensively studied for their ability to catalyze the ring-opening polymerization (ROP) of lactones to produce polyesters. This process, known as enzymatic ROP (e-ROP), is a powerful tool for creating biodegradable polymers under mild conditions, avoiding the use of potentially toxic metal catalysts. The mechanism for lipase-catalyzed ROP of lactones like 1,4-dioxan-2-one (B42840) (PDO) and ε-caprolactone is generally understood to proceed in two main steps. researchgate.net First, the enzyme's active site, typically involving a serine residue, attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of an acyl-enzyme intermediate. researchgate.net This initial acylation is often the rate-limiting step. researchgate.net The second step is deacylation, where a nucleophile, such as an alcohol initiator or the hydroxyl end of a growing polymer chain, attacks the carbonyl of the enzyme-activated monomer, elongating the chain and regenerating the free enzyme. researchgate.net
Lipase B from Candida antarctica (CALB), often in its immobilized form (Novozym-435), has shown high catalytic activity for the polymerization of PDO. researchgate.net Research has demonstrated that a slight amount of water can enhance polymerization by acting as a substrate in the initiation process, although excess water can lead to chain cleavage and depress the polymerization. researchgate.net This enzymatic approach yields metal-free polyesters, which are highly desirable for medical applications. researchgate.net A kinetic model for the enzyme-catalyzed polymerization and degradation of poly(ε-caprolactone) highlights that water concentration is a critical factor in controlling the molecular mass distribution by dictating the number of linear chains in the system. nih.gov
Stereoselective Biocatalytic Processes for 1,4-Dioxan-2-one Functionalization
Achieving stereoselectivity is a significant challenge in synthetic chemistry, and biocatalysis provides an effective solution. While specific studies on the stereoselective functionalization of 5-Pentyl-1,4-dioxan-2-one are not widely documented, research on structurally related compounds, such as benzodioxane derivatives, demonstrates the potential of enzymatic methods. Chiral 2,3-dihydro-1,4-benzodioxane motifs are crucial components in various therapeutic agents, and their biological activity is highly dependent on their absolute configuration. nih.gov
Engineered enzymes, particularly variants of CALB, have been successfully used for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov By screening a library of CALB mutants, researchers identified specific variants that could effectively catalyze the resolution, achieving high enantiomeric excess. nih.gov This work underscores that mutations even at sites remote from the active center can significantly influence enzyme catalysis. nih.gov Such structure-based enzyme engineering strategies could be applied to achieve stereoselective functionalization of substituted 1,4-dioxan-2-ones, allowing for the synthesis of specific enantiomers for applications in materials science and pharmacology.
Microbial Degradation Pathways of Dioxane-Related Compounds as Model Substrates
While this compound is a lactone, the environmental fate of the related cyclic ether, 1,4-dioxane (B91453), serves as an excellent model for understanding the microbial processes that could degrade such heterocyclic structures. 1,4-Dioxane is a probable human carcinogen and a persistent environmental contaminant. nih.govberkeley.edu Its biodegradation occurs through both metabolic pathways, where microorganisms use it as a sole carbon and energy source, and cometabolic pathways, where the degradation is facilitated by enzymes induced by a primary growth substrate. enviro.wikiacs.org
The initial step in the aerobic biodegradation of 1,4-dioxane is mediated by powerful monooxygenase enzymes. nih.govitrcweb.org These enzymes hydroxylate a carbon atom adjacent to an ether bond, initiating the ring cleavage process. ethz.ch A variety of bacteria capable of degrading 1,4-dioxane have been isolated, and the key enzymes belong to the family of soluble di-iron monooxygenases (SDIMOs). acs.orgasm.org
Tetrahydrofuran monooxygenases (THF-MOs) and propane (B168953) monooxygenases (PrMOs) are two well-characterized types of enzymes responsible for initiating dioxane degradation. nih.govacs.org For instance, the well-studied bacterium Pseudonocardia dioxanivorans CB1190 utilizes a THF-MO for this purpose. enviro.wikiacs.org Similarly, Mycobacterium dioxanotrophicus PH-06 employs a novel propane monooxygenase. acs.org Cometabolic degradation is also common, where monooxygenases induced by substrates like methane, propane, or toluene (B28343) fortuitously degrade 1,4-dioxane. nih.govacs.org The involvement of monooxygenases has been confirmed through experiments showing that acetylene, a known inhibitor of these enzymes, prevents the oxidation of dioxane in these bacterial strains. nih.govacs.org
| Microorganism | Enzyme System | Degradation Type |
|---|---|---|
| Pseudonocardia dioxanivorans CB1190 | Tetrahydrofuran Monooxygenase (THF-MO) | Metabolic |
| Mycobacterium dioxanotrophicus PH-06 | Propane Monooxygenase (PrMO) | Metabolic |
| Azoarcus sp. Strain DD4 | Toluene Monooxygenase (TMO) | Cometabolic |
| Methylosinus trichosporium OB3b | Methane Monooxygenase (MMO) | Cometabolic |
| Mycobacterium vaccae JOB5 | Propane-induced Monooxygenase | Cometabolic |
The enzymatic hydroxylation of 1,4-dioxane leads to an unstable hemiacetal that undergoes spontaneous ring cleavage. ethz.ch This initiates a cascade of reactions producing a series of smaller, more readily biodegradable organic molecules. The elucidation of these intermediate products is crucial for understanding the complete degradation pathway.
Studies using various analytical techniques have identified several key intermediates in the degradation of 1,4-dioxane. ethz.chberkeley.edu Following the initial ring cleavage, 2-hydroxyethoxyacetate is often formed. ethz.ch Further enzymatic action can lead to the production of ethylene (B1197577) glycol, glyoxylate, glycolate, and oxalate. ethz.chberkeley.edu In some fungal pathways, ethylene glycol is a primary intermediate, which is then metabolized through glycolic acid and oxalic acid before entering the tricarboxylic acid (TCA) cycle. nih.gov These intermediates are generally considered innocuous and are readily mineralized by a range of microorganisms. itrcweb.org The identification of these metabolites confirms that biodegradation proceeds via ether bond cleavage, a critical step in the detoxification of dioxane-related compounds. berkeley.edu
Environmental Chemistry and Degradation Pathways of 1,4 Dioxan 2 One Derivatives
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of organic compounds in the environment. For "5-Pentyl-1,4-dioxan-2-one," the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of a molecule to photolysis depends on its ability to absorb light energy, which is determined by its chemical structure. While direct photolysis of the parent 1,4-dioxane (B91453) molecule is not a significant environmental degradation process due to its weak absorption of UV light, the presence of the ketone group in the lactone ring of "this compound" may alter its photolytic behavior.
In the atmosphere, indirect photolysis is likely to be the more significant pathway. This process involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH). These radicals can initiate a cascade of oxidation reactions, leading to the breakdown of the molecule. The ether linkages and the alkyl chain of "this compound" would be susceptible to attack by hydroxyl radicals. The degradation products would likely include smaller, more oxidized molecules.
Table 1: Potential Photolytic Degradation Mechanisms for this compound
| Degradation Type | Mechanism | Potential Products | Environmental Significance |
| Direct Photolysis | Absorption of UV radiation leading to bond cleavage. | Ring-opened products, smaller carbonyl compounds. | Likely to be a minor pathway due to probable low UV absorbance in the environmentally relevant spectrum. |
| Indirect Photolysis | Reaction with photochemically produced hydroxyl radicals (•OH). | Hydroxylated derivatives, aldehydes, ketones, and carboxylic acids. | Expected to be a significant degradation pathway in the atmosphere and sunlit surface waters. |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The lactone functional group in "this compound" is an ester, which is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the surrounding environment.
Under neutral and acidic conditions, the hydrolysis of lactones is generally slow. In fact, under acidic conditions, the reverse reaction, lactonization (the formation of the cyclic ester from the open-chain hydroxy acid), can be favored. nih.gov However, under alkaline (basic) conditions, the hydrolysis of lactones is significantly accelerated. nih.gov This base-catalyzed hydrolysis is a well-established and generally rapid reaction. nih.gov
The hydrolysis of "this compound" would result in the opening of the lactone ring to form the corresponding hydroxy carboxylic acid: 2-(2-hydroxyethoxy)heptanoic acid. This transformation would significantly alter the properties of the molecule, increasing its polarity and water solubility.
Table 2: pH Dependence of Hydrolytic Degradation of the Lactone Ring in this compound
| pH Condition | Reaction Rate | Primary Process | Product |
| Acidic (pH < 7) | Slow | Reversible; lactonization may be favored. | This compound (stable) |
| Neutral (pH = 7) | Slow to moderate | Slow hydrolysis. | 2-(2-hydroxyethoxy)heptanoic acid |
| Alkaline (pH > 7) | Rapid | Base-catalyzed hydrolysis. | Salt of 2-(2-hydroxyethoxy)heptanoic acid |
Biotic Degradation Processes by Microorganisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. While no specific studies on the biodegradation of "this compound" have been identified, the presence of both an ether and a lactone linkage suggests potential pathways for microbial attack.
Specific aerobic and anaerobic biodegradation studies for "this compound" are not available in the scientific literature. However, the biodegradation of the parent compound, 1,4-dioxane, has been extensively studied. Numerous aerobic microorganisms have been identified that can degrade 1,4-dioxane, often through cometabolism with other substrates. enviro.wiki Anaerobic biodegradation of 1,4-dioxane is generally considered to be a much slower process.
The presence of the pentyl group and the lactone ring in "this compound" would likely influence its biodegradability. The long alkyl chain could potentially be a site for initial oxidative attack by microorganisms. The lactone ring is also a potential site for enzymatic hydrolysis by esterases, which are common microbial enzymes.
Given the lack of specific research, the key enzymes and microorganisms involved in the biotransformation of "this compound" can only be hypothesized based on the degradation of similar structures.
Esterases/Lipases: These enzymes catalyze the hydrolysis of ester bonds and would be prime candidates for the initial cleavage of the lactone ring in "this compound." This would result in the formation of 2-(2-hydroxyethoxy)heptanoic acid. Many bacteria and fungi are known to produce extracellular esterases and lipases.
Monooxygenases/Dioxygenases: These enzymes are crucial for the initial oxidation of a wide range of organic compounds, including ethers. In the case of 1,4-dioxane, monooxygenases are known to be involved in its degradation. berkeley.edu It is plausible that similar enzymes could initiate the degradation of the 1,4-dioxane ring of "this compound."
Beta-oxidation Pathway: Following the potential cleavage of the ether linkage and subsequent reactions, the pentyl side chain could be degraded via the beta-oxidation pathway, a common metabolic process for breaking down fatty acids.
A diverse range of microorganisms, including bacteria from the genera Pseudonocardia, Rhodococcus, and Mycobacterium, are known to degrade 1,4-dioxane and other ethers. enviro.wikiberkeley.edu Fungi are also known to produce a wide array of hydrolytic and oxidative enzymes that could potentially degrade "this compound."
The ultimate fate of "this compound" in the environment will depend on the extent of its degradation. Complete mineralization would result in the formation of carbon dioxide, water, and biomass. However, incomplete degradation could lead to the formation of various transformation products.
The initial hydrolysis product, 2-(2-hydroxyethoxy)heptanoic acid, is more polar and likely more mobile in aquatic systems than the parent compound. Its subsequent fate would depend on its susceptibility to further microbial degradation. The breakdown of the 1,4-dioxane ring would likely lead to the formation of smaller, more readily biodegradable compounds such as glycols and organic acids. For instance, the degradation of 1,4-dioxane is known to produce intermediates like ethylene (B1197577) glycol, glycolic acid, and oxalic acid. nih.gov
Applications As a Synthetic Intermediate and Chemical Scaffold in Advanced Synthesis
Building Block for Functionalized Polymers Beyond Poly(1,4-dioxan-2-one)
The parent compound, 1,4-dioxan-2-one (B42840), is known to undergo ring-opening polymerization (ROP) to form poly(1,4-dioxan-2-one), a biodegradable and biocompatible polyester. The introduction of an alkyl substituent, such as a pentyl group at the 5-position, would be expected to modify the physical properties of the resulting polymer, such as its crystallinity, thermal properties, and degradation rate.
Versatile Scaffold for Molecular Design in Chemical Biology Research
The 1,4-dioxane (B91453) ring (a related structure lacking the ketone group) is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. It is valued for its metabolic stability and its ability to orient substituents in defined spatial arrangements.
Chiral Auxiliary or Precursor in Asymmetric Organic Synthesis
With a stereocenter at the 5-position, an enantiomerically pure form of 5-Pentyl-1,4-dioxan-2-one could potentially be used as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, and is then removed. The defined stereochemistry of the auxiliary guides the formation of a new stereocenter in the target molecule. Despite the theoretical potential, there are no published reports of this compound being employed as a chiral auxiliary or as a chiral precursor in asymmetric synthesis.
Future Directions in the Research of 5 Pentyl 1,4 Dioxan 2 One Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Footprint
The future synthesis of 5-Pentyl-1,4-dioxan-2-one will necessitate a departure from traditional methods toward more sustainable and efficient protocols. Current synthetic strategies for the parent 1,4-dioxan-2-one (B42840) often involve processes that could be optimized for environmental compatibility. For instance, a known process involves the reaction of formaldehyde, a 1,2-glycol, and carbon monoxide, catalyzed by hydrogen fluoride, which presents handling and environmental challenges. google.com
Future research should concentrate on several key areas:
Catalyst Development : Investigating the use of solid acid catalysts, such as cation-exchange resins, could offer a more sustainable alternative to homogenous catalysts. researchgate.netepa.gov These heterogeneous catalysts are more easily separated from the reaction mixture, allowing for recycling and minimizing waste.
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring cycloaddition reactions or tandem processes that build the heterocyclic ring in a single, efficient step.
Alternative Reagents and Feedstocks : Research into using bio-based starting materials for the synthesis would significantly reduce the carbon footprint. For example, developing routes from renewable polyols or aldehydes could be a promising avenue.
Modern Synthetic Methods : Exploring photoredox or aerobic catalysis, which can operate under mild conditions using light or air as a green oxidant, could lead to novel and sustainable synthetic routes. nih.gov
Exploration of Novel Catalytic Systems for Controlled Stereoselective Transformations
The presence of a stereocenter at the 5-position of this compound means that it can exist as two enantiomers. As is often the case in pharmacology and materials science, these enantiomers may exhibit distinct properties. Therefore, the development of methods for their stereoselective synthesis is a critical future objective.
Future research will likely focus on:
Asymmetric Hydrogenation : For synthetic routes that involve the reduction of a double bond in a precursor molecule, the development of chiral catalysts, such as those based on iridium or rhodium complexes, could provide enantiomerically enriched products. rsc.org
Enzymatic Resolutions : Biocatalysis offers a powerful tool for stereoselective synthesis. Lipases, for example, can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the two forms. mdpi.com This approach is particularly attractive due to its high selectivity and environmentally benign reaction conditions.
Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions has become a major field of research. Future work could involve designing organocatalysts that can control the stereochemistry of the ring-forming reaction that produces the this compound core.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalytic Approach | Catalyst Type | Potential Advantages |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | High enantioselectivities, well-established methodology. rsc.org |
| Kinetic Resolution | Lipases (e.g., Novozym 435) | High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.com |
| Asymmetric Cyclization | Chiral Phenanthroline-based Catalysts | Potential for direct control of stereocenter formation during ring synthesis. nih.gov |
| Organocatalysis | Chiral Amines or Phosphines | Metal-free, lower toxicity, readily available. |
Advanced Computational Approaches for Predictive Modeling of Reactivity and Structure
Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules, thereby accelerating research and development. For this compound, advanced computational approaches can guide synthetic efforts and predict material properties.
Key areas for future computational research include:
Reaction Mechanism Elucidation : Using Density Functional Theory (DFT) calculations to model proposed synthetic routes can help identify the most energetically favorable pathways, predict transition states, and understand the origins of stereoselectivity in catalytic reactions. rsc.org
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational dynamics of the this compound ring and the interactions of the molecule with solvents or other materials. This is particularly relevant for understanding its properties in solution or as a monomer in polymerization. researchgate.net
Property Prediction : Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties such as boiling point, solubility, and partition coefficients, which are crucial for designing applications and understanding environmental fate.
Integration of Bio-inspired Synthetic Strategies and Innovative Biocatalytic Processes
Nature provides a rich source of inspiration for the development of novel chemical transformations. Integrating bio-inspired strategies and biocatalysis into the chemistry of this compound represents a significant frontier.
Future research should explore:
Enzyme-Catalyzed Synthesis : Beyond kinetic resolution, enzymes could be used to catalyze the entire synthesis of the molecule. For example, engineered enzymes could perform specific C-C or C-O bond formations under aqueous, ambient conditions.
Whole-Cell Biotransformation : Utilizing microorganisms as "cell factories" to convert simple, renewable feedstocks into this compound is a long-term goal that aligns with the principles of green chemistry.
Biomimetic Catalysis : Designing synthetic catalysts that mimic the active sites of enzymes could lead to highly efficient and selective catalysts for the synthesis and transformation of this compound. Lipases have already been successfully employed for the stereoselective hydrolysis or acylation of racemic starting materials in the synthesis of other complex molecules. mdpi.com
Expanding the Scope of Applications in Novel Functional Materials and Chemical Research Tools
A primary driver for research into this compound is its potential for use in a variety of applications. The parent compound, 1,4-dioxan-2-one, is known as a monomer for the synthesis of biodegradable polyesters like poly(p-dioxanone) (PPDO), which has applications in the biomedical field. researchgate.net The introduction of a pentyl group could modify the properties of such polymers.
Future application-focused research includes:
Polymer Science : Investigating the ring-opening polymerization of this compound to create novel polyesters. The pentyl side chain could impart greater hydrophobicity, lower the glass transition temperature, and alter the degradation rate of the resulting polymer, making it suitable for applications in drug delivery, tissue engineering, or as a specialty plastic.
Medicinal Chemistry : The 1,4-dioxane (B91453) scaffold is recognized as a valuable component in drug discovery, often used to improve properties like solubility and bioavailability. nih.govthieme-connect.de Derivatives of this compound could be explored as building blocks for the synthesis of new pharmacologically active agents.
Functional Solvents : The unique combination of ether, ester, and alkyl functionalities may lead to interesting solvent properties, which could be explored for specific applications in synthesis or materials processing.
Comprehensive Understanding of Environmental Fate and Biotransformation Pathways
As with any chemical compound, a thorough understanding of its environmental behavior is crucial. Research on the parent compound, 1,4-dioxane, indicates that it is highly mobile in groundwater and can be persistent. itrcweb.org The presence of the pentyl group and the ester functionality in this compound will significantly alter its environmental profile.
Future research must address:
Biodegradation Studies : Investigating the susceptibility of this compound to microbial degradation. The ester group may be susceptible to hydrolysis by esterases, potentially representing an initial step in its breakdown. The metabolic and cometabolic pathways that are known for 1,4-dioxane, often initiated by monooxygenase enzymes, should be investigated for this derivative. itrcweb.org
Metabolism and Toxicokinetics : Should the compound find use in applications that could lead to human exposure, understanding its metabolic fate is essential. Studies in animal models would be needed to identify key metabolites. For the parent 1,4-dioxane, the primary metabolite is 2-(2-hydroxyethoxy)acetic acid (HEAA), and the metabolic pathway involves cytochrome P450 enzymes like CYP2E1. researchgate.netnih.gov
Environmental Mobility : Determining key physical properties like the octanol-water partition coefficient (LogKow) and soil adsorption coefficient (Koc). The pentyl chain is expected to increase the hydrophobicity compared to 1,4-dioxane, which would likely increase its tendency to sorb to soil and organic matter, reducing its mobility in groundwater. mst.edu
Development of Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies
Reliable and sensitive analytical methods are essential for all aspects of chemical research, from monitoring reaction progress to detecting trace levels in environmental samples. While numerous methods exist for the parent 1,4-dioxane, they must be adapted and optimized for this compound. nih.gov
Future directions in analytical chemistry include:
Chromatographic Methods : Developing optimized Gas Chromatography (GC) and Liquid Chromatography (LC) methods coupled with Mass Spectrometry (MS) for the quantification of the compound. The higher molecular weight and different polarity will require tailored separation conditions.
Sample Preparation : Creating efficient extraction techniques, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), to isolate and concentrate the compound from complex matrices like water, soil, or biological tissues. itrcweb.orgrice.edu
Isotope Labeling : Synthesizing isotopically labeled standards (e.g., using ¹³C or ²H) of this compound to be used as internal standards in isotope dilution mass spectrometry. This approach provides the highest level of accuracy and precision for trace quantification. itrcweb.org
Table 2: Summary of Potential Analytical Methodologies
| Technique | Detector | Application | Key Considerations for Development |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID) | Quantification in synthesis, purity analysis, environmental monitoring. | Optimization of temperature ramps; selection of appropriate column phase. nih.gov |
| Liquid Chromatography (LC) | Mass Spectrometry (MS) | Analysis of non-volatile precursors/degradation products; analysis in biological fluids. | Selection of mobile phase and column chemistry. |
| Solid-Phase Microextraction (SPME) | GC-MS | Trace analysis in water and air samples. | Selection of fiber coating to optimize extraction efficiency. rice.edu |
| Isotope Dilution Mass Spectrometry | GC-MS or LC-MS | High-accuracy quantification for environmental fate and metabolism studies. | Requires synthesis of a stable isotope-labeled internal standard. itrcweb.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
